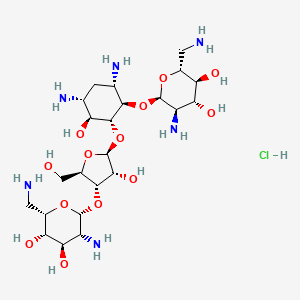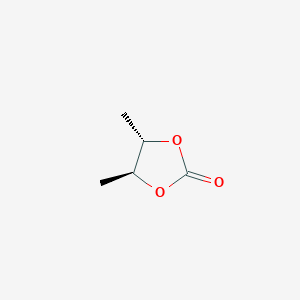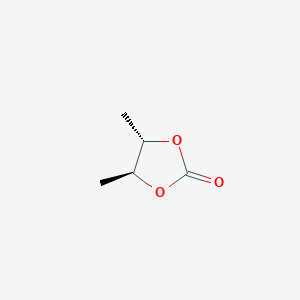
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazine ring fused with an acetamide group and a trifluoromethyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-: Lacks the trifluoromethyl group.
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trichloro-: Contains a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability
Propriétés
Numéro CAS |
34288-10-3 |
|---|---|
Formule moléculaire |
C10H5F3N2O4 |
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)9(18)14-15-5-3-1-2-4-6(5)19-8(17)7(15)16/h1-4H,(H,14,18) |
Clé InChI |
UDYXKIAZVPYHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)C(=O)O2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















